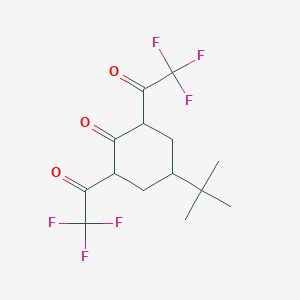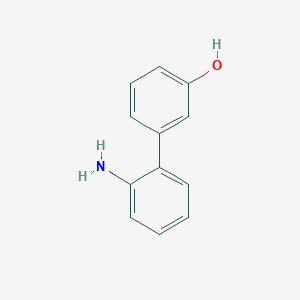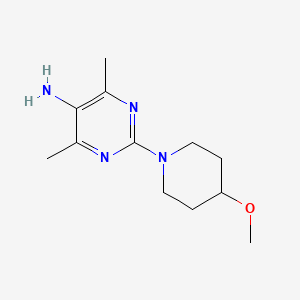
4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyridine ring, which is further functionalized with an iodo group and a tetrahydro-2H-pyran-2-yloxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the Iodo Group: The iodo group is introduced via halogenation reactions, often using iodine or iodine monochloride under controlled conditions.
Attachment of the Tetrahydro-2H-pyran-2-yloxyethoxy Group: This step involves the reaction of the pyridine derivative with tetrahydro-2H-pyran-2-yloxyethanol under acidic or basic conditions to form the desired ether linkage.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate compound to form the morpholine ring, often using amination reactions with appropriate reagents
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of deiodinated pyridine derivatives.
Substitution: Formation of azido or cyano derivatives of the pyridine ring
Aplicaciones Científicas De Investigación
4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of novel materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine
- 4-(4-Chloro-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine
- 4-(4-Fluoro-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine
Uniqueness
The uniqueness of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine lies in the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets .
Propiedades
Fórmula molecular |
C16H23IN2O4 |
|---|---|
Peso molecular |
434.27 g/mol |
Nombre IUPAC |
4-[4-iodo-6-[2-(oxan-2-yloxy)ethoxy]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H23IN2O4/c17-13-11-14(19-4-7-20-8-5-19)18-15(12-13)21-9-10-23-16-3-1-2-6-22-16/h11-12,16H,1-10H2 |
Clave InChI |
LDQZRAJNOFPGOF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC(=CC(=N2)N3CCOCC3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


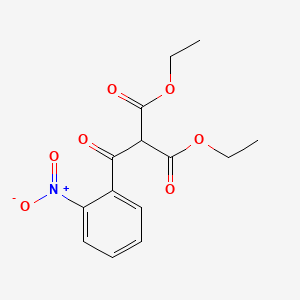
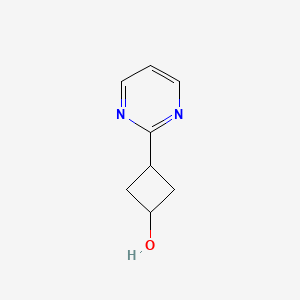
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
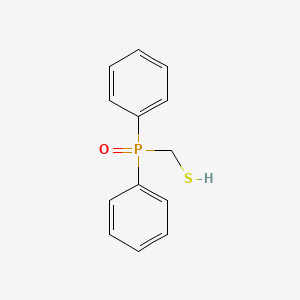
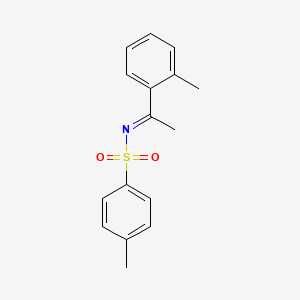
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
